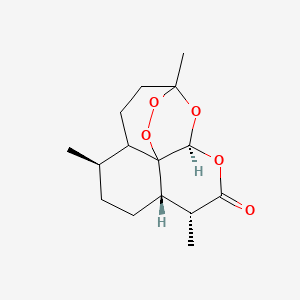

Artemisinina

Descripción general

Descripción

Fue descubierta en 1972 por Tu Youyou, quien fue galardonada con el Premio Nobel de Fisiología o Medicina en 2015 por este descubrimiento . La artemisinina y sus derivados son reconocidos por sus potentes propiedades antimaláricas, particularmente contra Plasmodium falciparum, el parásito responsable de la forma más grave de malaria .

Aplicaciones Científicas De Investigación

La artemisinina y sus derivados tienen una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la artemisinina implica la escisión de su puente endoperóxido por iones de hierro dentro de las células del parásito. Esta reacción genera especies reactivas de oxígeno que dañan proteínas y membranas vitales, lo que lleva a la muerte del parásito . La this compound se dirige al estadio de esquizonte del ciclo de vida del parásito, que es crucial para sus rápidos efectos antimaláricos .

Análisis Bioquímico

Biochemical Properties

Artemisinin plays a crucial role in biochemical reactions, primarily through its interaction with heme and iron. The endoperoxide bridge in artemisinin is activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals . These radicals are highly potent alkylating agents that target essential macromolecules within parasites, leading to their death . Artemisinin interacts with several enzymes and proteins, including apoptosis-related proteins such as BAX, FASL, and caspase-3, as well as multi-drug resistance genes and cytokines like CD4+ and CD8+ . Additionally, artemisinin affects inflammation-related molecules such as NF-κB and COX2, telomerase, and oxidative stress molecules .

Cellular Effects

Artemisinin exerts significant effects on various types of cells and cellular processes. It has been shown to regulate the expression of proinflammatory and anti-inflammatory cytokines, influencing the activation and frequency of T helper and B cells, macrophages, dendritic cells, neutrophils, mast cells, and myeloid-derived suppressor cells . Artemisinin also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis, cause cell cycle arrest, and disrupt cancer invasion and metastasis . Furthermore, artemisinin influences the tumor microenvironment and mediates tumor-related signaling pathways .

Molecular Mechanism

The molecular mechanism of artemisinin involves the activation of its endoperoxide bridge by heme or ferrous iron, resulting in the generation of free radicals . These radicals damage susceptible proteins and macromolecules within parasites, leading to their death . Artemisinin also regulates key factors such as apoptosis-related proteins (BAX, FASL, caspase-3), multi-drug resistance genes, cytokines (CD4+, CD8+), inflammation-related molecules (NF-κB, COX2), telomerase, and oxidative stress molecules . Additionally, artemisinin can inhibit or activate enzymes, alter gene expression, and disrupt cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of artemisinin can change over time. Artemisinin and its derivatives have demonstrated stability and efficacy in various in vitro and in vivo studies . The long-term effects on cellular function and potential degradation of the compound are still being investigated. Studies have shown that artemisinin can maintain its antimalarial activity over extended periods, but its stability and degradation in different environments need further exploration .

Dosage Effects in Animal Models

The effects of artemisinin vary with different dosages in animal models. At therapeutic doses, artemisinin has shown efficacy in treating malaria and other diseases without significant adverse effects . At high doses, artemisinin can induce toxicity and adverse effects, including fetal death and malformations in rodents during early embryogenesis . The therapeutic window and threshold effects of artemisinin need to be carefully considered in clinical applications .

Metabolic Pathways

Artemisinin is involved in several metabolic pathways, including the mevalonate pathway and the methylerythritol phosphate pathway . These pathways produce isopentenyl diphosphate and dimethylallyl diphosphate, which are converted into farnesyl pyrophosphate by farnesyl pyrophosphate synthase . Farnesyl pyrophosphate is a key intermediate in the biosynthesis of artemisinin . Artemisinin also interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Artemisinin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . Artemisinin and its derivatives exhibit variations in distribution based on species and developmental stages . The compound’s transport and distribution are influenced by factors such as leaf age, morphology, and trichome distribution .

Subcellular Localization

Artemisinin’s subcellular localization plays a crucial role in its activity and function. Studies have shown that artemisinin accumulates in the endoplasmic reticulum and vesicles involved in intracellular trafficking . It also localizes near the mitochondria upon treatment with dihydroartemisinin . The subcellular localization of artemisinin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La artemisinina puede sintetizarse a través de varios métodos, incluyendo la extracción de Artemisia annua y el uso de levaduras genéticamente modificadas. El proceso de extracción implica aislar el compuesto de las hojas secas o los racimos de flores de la planta . La ruta sintética que utiliza levaduras genéticamente modificadas implica la biosíntesis del ácido artemisínico, que luego se convierte químicamente en this compound .

Métodos de Producción Industrial

La producción industrial de this compound típicamente implica el cultivo de Artemisia annua, seguido de procesos de extracción y purificación. La extracción se realiza a menudo utilizando solventes como hexano o éter de petróleo, y la purificación se logra mediante recristalización . Los avances en biotecnología también han permitido la producción de this compound mediante fermentación microbiana, lo que ofrece un enfoque más sostenible y escalable .

Análisis De Reacciones Químicas

Tipos de Reacciones

La artemisinina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. La reacción más notable es la escisión de su puente endoperóxido, que es crucial para su actividad antimalárica .

Reactivos y Condiciones Comunes

Oxidación: La this compound puede oxidarse utilizando reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico.

Reducción: La reducción de la this compound se puede lograr utilizando borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen dihidrothis compound, artemeter y artesunato. Estos derivados conservan las propiedades antimaláricas de la this compound y se utilizan en terapias combinadas .

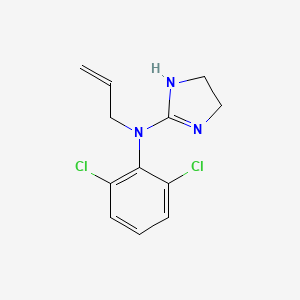

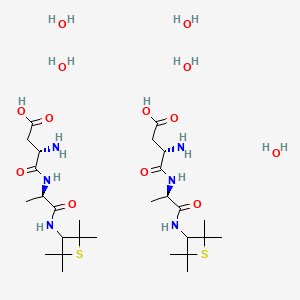

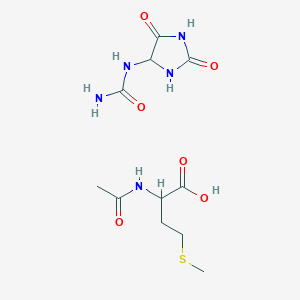

Comparación Con Compuestos Similares

Compuestos Similares

- Dihidroartemisinina

- Artemeter

- Artesunato

- Arteether

Singularidad

La this compound es única debido a su puente endoperóxido, que es esencial para su actividad antimalárica. Esta característica estructural no se encuentra comúnmente en otros compuestos naturales, lo que hace que la this compound y sus derivados sean particularmente efectivos contra la malaria . Además, la this compound tiene un espectro más amplio de actividad y una eliminación de parásitos más rápida en comparación con otros fármacos antimaláricos .

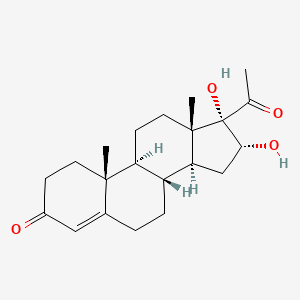

Propiedades

Número CAS |

63968-64-9 |

|---|---|

Fórmula molecular |

C15H22O5 |

Peso molecular |

282.33 g/mol |

Nombre IUPAC |

(1R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8?,9?,10?,11?,13?,14-,15-/m1/s1 |

Clave InChI |

BLUAFEHZUWYNDE-WJRFXBFBSA-N |

SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |

SMILES isomérico |

CC1CCC2C(C(=O)OC3[C@@]24C1CC[C@](O3)(OO4)C)C |

SMILES canónico |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

63968-64-9 |

Pictogramas |

Flammable; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

arteannuin artemisinin artemisinine qinghaosu quing hau sau quinghaosu |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

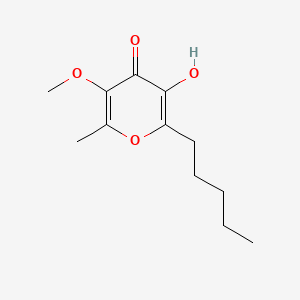

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.